REACTION_SMILES
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[CH2:20]([Li:21])[CH2:22][CH2:23][CH3:24].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:1][C:2]([C:3](=[O:4])[NH:5][c:6]1[cH:7][n:8][cH:9][cH:10][cH:11]1)([CH3:12])[CH3:13].[ClH:30].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[CH3:1][C:2]([C:3](=[O:4])[NH:5][c:6]1[cH:7][n:8][cH:9][cH:10][c:11]1[CH:26]=[O:25])([CH3:12])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Nc1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)Nc1cnccc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |